N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(9-11(3)17-18)16-15(19)12-5-7-13(20-4)8-6-12/h5-10H,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVPYAXYSOLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The isopropyl and methyl groups are introduced to the pyrazole ring through alkylation reactions using appropriate alkyl halides.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the substituted pyrazole to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is with a molecular weight of approximately 400.5 g/mol. The compound features a pyrazole ring, which is known for its biological activity, and a methoxybenzamide moiety that contributes to its pharmacological properties.
Anti-inflammatory Activity
One notable application of this compound is its anti-inflammatory potential. Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies on related pyrazole derivatives indicate their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary investigations into the structure-activity relationship of pyrazole compounds suggest that modifications can enhance their efficacy against resistant strains .
Cancer Therapeutics
This compound may also play a role in cancer therapy. The heat shock protein 90 (HSP90) inhibition has been targeted by various small molecules, including pyrazole derivatives. These compounds can disrupt the stabilization of oncogenic proteins, potentially leading to reduced tumor growth and improved patient outcomes .
Case Study 1: Synthesis and Anti-inflammatory Evaluation
A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using in vitro models. The results indicated that certain compounds significantly reduced inflammation markers, supporting the hypothesis that this compound could be developed as an anti-inflammatory agent .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, researchers screened a library of pyrazole derivatives for activity against MRSA and other pathogens. The findings revealed that specific modifications in the pyrazole structure enhanced antimicrobial potency, indicating a promising avenue for developing new antibiotics based on the core structure of this compound .
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
- N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide
Uniqueness
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group on the benzamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyrazole ring and a methoxybenzamide moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The pyrazole ring is known for its ability to interact with various biological targets, such as enzymes and receptors.
Anticancer Activity
Studies have shown that benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, similar compounds have demonstrated moderate to high potency against RET kinase, suggesting potential use in cancer therapy . The incorporation of the pyrazole moiety may enhance the binding affinity to target proteins.
Antimicrobial Activity
Compounds containing pyrazole rings have been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against certain strains, although specific data on this compound remains limited.
Study 1: Antiparasitic Activity
A study evaluated the antiparasitic activity of related compounds against Plasmodium falciparum. It was found that modifications in the pyrazole structure significantly influenced the potency (EC50 values), with some derivatives showing enhanced activity compared to others . While direct data on this compound is lacking, these findings suggest a potential for similar effects.
Study 2: Kinase Inhibition
In a study focusing on benzamide derivatives, compounds were synthesized and tested for their ability to inhibit RET kinase activity. The results indicated that certain structural modifications could lead to significant inhibition of cell proliferation driven by RET mutations . This highlights the potential application of this compound in targeted cancer therapies.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting with condensation of substituted pyrazole precursors with benzamide derivatives. For example, describes a method where 1,5-diarylpyrazole cores are synthesized via stepwise alkylation and cyclization reactions. Key factors include:
- Catalyst selection : Use of Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at elevated temperatures (80–120°C) .
- Protecting groups : Methoxy and isopropyl groups require selective deprotection steps to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying the pyrazole ring geometry and methoxybenzamide conformation .
- NMR spectroscopy : -NMR confirms substitution patterns (e.g., isopropyl group at δ 1.2–1.5 ppm; pyrazole protons at δ 6.5–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?
Byproduct formation often arises from incomplete cyclization or competing alkylation pathways. highlights:
- Temperature control : Maintaining reactions at 60–80°C reduces thermal decomposition of intermediates.
- Catalytic additives : Using 4-dimethylaminopyridine (DMAP) accelerates amidation while suppressing esterification .
- Chromatographic purification : Reverse-phase HPLC with C18 columns effectively isolates the target compound from diastereomers .
Case Study : In , substituting 4-methoxybenzoyl chloride with bulkier acylating agents reduced unintended quinoline byproducts from 52% to <10% .
Q. What challenges arise in resolving hydrogen bonding patterns in the crystal structure of this compound, and how can they be addressed methodologically?
The pyrazole N-H and methoxy oxygen atoms participate in complex hydrogen-bonding networks, complicating crystallographic analysis. Key strategies include:
- Graph-set analysis : Categorizing hydrogen bonds into motifs (e.g., rings) to predict packing arrangements .
- High-resolution data : Collecting diffraction data at synchrotron facilities (λ = 0.7–1.0 Å) improves resolution for weak H-bond interactions .
- Dynamic disorder modeling : SHELXL refinement tools account for rotational flexibility in the isopropyl group .
Example : reports that methoxy groups often form bifurcated H-bonds with adjacent pyrazole rings, requiring anisotropic displacement parameter (ADP) adjustments during refinement .
Q. How can computational methods aid in predicting the biological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) correlate structural features with potential enzyme inhibition. For instance:
- The pyrazole ring acts as a hydrophobic anchor in binding pockets, while the methoxybenzamide moiety engages in π-π stacking .
- Pharmacophore modeling : shows that substituents at the 3-methyl position enhance steric complementarity with target proteins .
Validation : Docking scores for analogs in demonstrated a strong correlation () with in vitro IC values .
Key Methodological Insights
- Synthetic Optimization : Prioritize stepwise coupling over one-pot reactions to mitigate regiochemical ambiguities .
- Crystallographic Refinement : Combine SHELXL with hydrogen-bond topology analysis to resolve disordered moieties .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound DMAP) to quench reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
